(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid
Overview
Description
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-α-MSH (3-11) amide Trifluoroacetate is a synthetic peptide analog of the naturally occurring melanocyte-stimulating hormone (MSH). This compound is known for its selective antagonistic activity on the melanocortin 4 receptor (MC4R), which plays a crucial role in regulating energy homeostasis, feeding behavior, and sexual function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-α-MSH (3-11) amide Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like HBTU or DIC, and deprotection steps using TFA (trifluoroacetic acid) to remove protecting groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-α-MSH (3-11) amide Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU or DIC.
Major Products
The major products formed from these reactions include various analogs of the peptide with modified biological activities, which can be used for different research applications .
Scientific Research Applications
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-α-MSH (3-11) amide Trifluoroacetate has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating melanocortin receptors and related physiological processes.
Medicine: Explored for potential therapeutic applications in treating obesity, sexual dysfunction, and other conditions related to MC4R activity.
Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical assays.
Mechanism of Action
The compound exerts its effects by selectively binding to and antagonizing the melanocortin 4 receptor (MC4R). This interaction inhibits the receptor’s activity, leading to changes in energy homeostasis, feeding behavior, and sexual function. The molecular targets and pathways involved include the cAMP signaling pathway, which is modulated by MC4R activity .
Comparison with Similar Compounds
Similar Compounds
HS024: Another MC4R antagonist with similar biological activity.
SHU9119: A non-selective melanocortin receptor antagonist.
Agouti-related peptide (AgRP): An endogenous antagonist of melanocortin receptors.
Uniqueness
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-α-MSH (3-11) amide Trifluoroacetate is unique due to its high selectivity for MC4R, making it a valuable tool for studying the specific functions of this receptor without affecting other melanocortin receptors .
Properties
IUPAC Name |
(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H76N18O9S2.C2HF3O2/c1-2-3-13-39-50(79)70-40(15-8-20-63-55(58)59)52(81)74-44(26-36-28-62-31-67-36)54(83)72-42(24-32-17-18-33-10-4-5-11-34(33)23-32)53(82)71-41(16-9-21-64-56(60)61)51(80)73-43(25-35-27-65-38-14-7-6-12-37(35)38)49(78)66-29-47(76)69-45(48(57)77)30-85-84-22-19-46(75)68-39;3-2(4,5)1(6)7/h4-7,10-12,14,17-18,23,27-28,31,39-45,65H,2-3,8-9,13,15-16,19-22,24-26,29-30H2,1H3,(H2,57,77)(H,62,67)(H,66,78)(H,68,75)(H,69,76)(H,70,79)(H,71,82)(H,72,83)(H,73,80)(H,74,81)(H4,58,59,63)(H4,60,61,64);(H,6,7)/t39-,40-,41-,42+,43-,44-,45-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAGLMJXPOCKFY-YHJYRULISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSCCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H77F3N18O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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